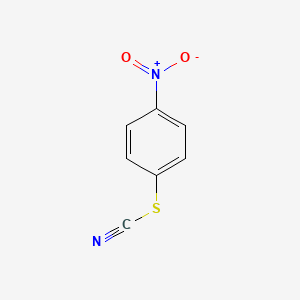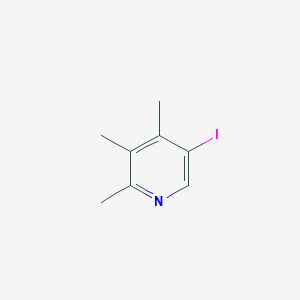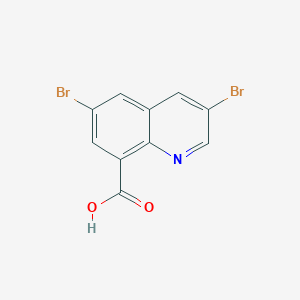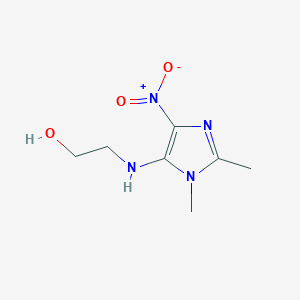
2-((1,2-Dimethyl-4-nitro-1H-imidazol-5-yl)amino)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1,2-Dimethyl-4-nitro-1H-imidazol-5-yl)amino)ethan-1-ol is a compound that belongs to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Méthodes De Préparation
The synthesis of 2-((1,2-Dimethyl-4-nitro-1H-imidazol-5-yl)amino)ethan-1-ol can be achieved through several methods. Common synthetic routes for imidazole derivatives include:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.
Wallach Synthesis: This involves the cyclization of N-substituted glyoxal bisulfite adducts.
Dehydrogenation of Imidazolines: This method involves the oxidation of imidazolines to form imidazoles.
From Alpha Halo-Ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald Synthesis: This involves the reaction of alpha-halo ketones with formamide.
Amino Nitrile Method: This involves the cyclization of amino nitriles under acidic or basic conditions.
Analyse Des Réactions Chimiques
2-((1,2-Dimethyl-4-nitro-1H-imidazol-5-yl)amino)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The imidazole ring can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Nitration: The imidazole ring can be nitrated using a mixture of nitric acid and sulfuric acid.
Common reagents used in these reactions include hydrogen gas, catalysts, nitric acid, and sulfuric acid. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-((1,2-Dimethyl-4-nitro-1H-imidazol-5-yl)amino)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.
Industry: It can be used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 2-((1,2-Dimethyl-4-nitro-1H-imidazol-5-yl)amino)ethan-1-ol involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imidazole ring can also bind to metal ions and other molecules, influencing their activity and function .
Comparaison Avec Des Composés Similaires
2-((1,2-Dimethyl-4-nitro-1H-imidazol-5-yl)amino)ethan-1-ol can be compared with other imidazole derivatives such as:
Metronidazole: A well-known antimicrobial agent.
Tinidazole: Another antimicrobial agent with similar properties.
Omeprazole: A proton pump inhibitor used to treat gastric ulcers.
Thiabendazole: An antihelmintic agent used to treat parasitic worm infections.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the nitro group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
21677-65-6 |
|---|---|
Formule moléculaire |
C7H12N4O3 |
Poids moléculaire |
200.2 g/mol |
Nom IUPAC |
2-[(2,3-dimethyl-5-nitroimidazol-4-yl)amino]ethanol |
InChI |
InChI=1S/C7H12N4O3/c1-5-9-7(11(13)14)6(10(5)2)8-3-4-12/h8,12H,3-4H2,1-2H3 |
Clé InChI |
YRIUSIIUDRNFEG-UHFFFAOYSA-N |
SMILES |
CC1=NC(=C(N1C)NCCO)[N+](=O)[O-] |
SMILES canonique |
CC1=NC(=C(N1C)NCCO)[N+](=O)[O-] |
| 21677-65-6 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



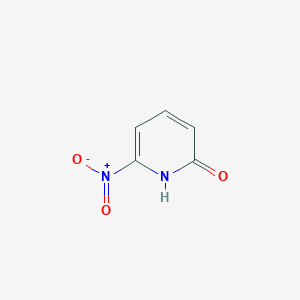
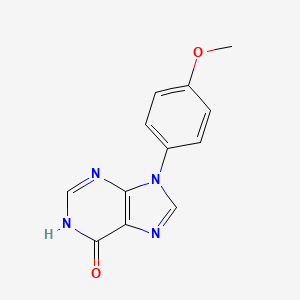
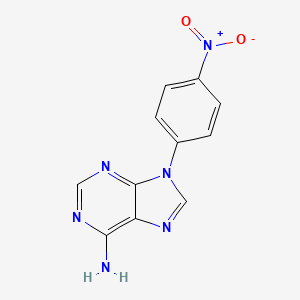


![Thieno[2,3-B]pyridin-4-amine](/img/structure/B3049638.png)

